molecular formula C6H6BrNO2S B063177 5-Bromo-4-methoxythiophene-3-carboxamide CAS No. 175201-53-3

5-Bromo-4-methoxythiophene-3-carboxamide

Cat. No. B063177
CAS RN: 175201-53-3
M. Wt: 236.09 g/mol
InChI Key: NKBKDDRFEYVPQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-Bromo-4-methoxythiophene-3-carboxamide involves multi-step reactions, including bromination, methoxylation, and carboxamide formation. Hirokawa et al. described an efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing techniques applicable to thiophene derivatives. This process involves regioselective methoxylation and successive oxidation steps, yielding the desired product with significant yield (Hirokawa, Horikawa, & Kato, 2000). Similarly, Bar and Martin synthesized a thiophene derivative through direct lithiations and bromination, indicating a methodology that could be adapted for 5-Bromo-4-methoxythiophene-3-carboxamide synthesis (Bar & Martin, 2021).

Molecular Structure Analysis

Molecular structure determination often employs techniques such as NMR, mass spectra, and X-ray crystallography. Kumara et al. conducted a detailed analysis of a pyrazole derivative's molecular structure, showcasing an approach that can be applied to analyze 5-Bromo-4-methoxythiophene-3-carboxamide. They used a combination of spectroscopic methods and single crystal X-ray diffraction studies to confirm the compound's structure and investigate its molecular interactions (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

Chemical properties of thiophene derivatives, including reactivity and interaction with other substances, can be complex. Shepelenko et al. reported the synthesis of asymmetric dihetarylethenes, indicating the diverse reactivity of thiophene compounds under various conditions, leading to products with photochromic and fluorescent properties (Shepelenko et al., 2014). This highlights the potential chemical behaviors that 5-Bromo-4-methoxythiophene-3-carboxamide may exhibit under different synthetic and environmental conditions.

Physical Properties Analysis

Understanding the physical properties such as melting point, solubility, and stability is crucial for the application and handling of chemical compounds. While specific studies on 5-Bromo-4-methoxythiophene-3-carboxamide are not available, insights can be drawn from related research. For example, the study by Cihaner and Önal on the electrochemical synthesis and properties of a polythiophene derivative provides information on the electrochemical characteristics and stability of thiophene-based compounds, which could be relevant to the physical properties of 5-Bromo-4-methoxythiophene-3-carboxamide (Cihaner & Önal, 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of 5-Bromo-4-methoxythiophene-3-carboxamide in different chemical environments. Research similar to the work by Gronowitz, Hallberg, and Glennow on the reaction of methoxide ion with bromoiodothiophenes can provide a foundation for understanding the reactivity patterns and chemical stability of 5-Bromo-4-methoxythiophene-3-carboxamide (Gronowitz, Hallberg, & Glennow, 1980).

Scientific Research Applications

Synthesis of Bioactive Molecules

Research has explored the synthesis of compounds that are critical for developing bioactive molecules, including potential pharmaceutical agents. For instance, the reaction of methoxide ion with bromoiodothiophenes, including derivatives similar to "5-Bromo-4-methoxythiophene-3-carboxamide," has been shown to lead to the formation of bromo-methoxythiophenes, which are valuable intermediates in organic synthesis (Gronowitz, Hallberg, & Glennow, 1980). These intermediates can be further manipulated to create a variety of bioactive compounds, showcasing the versatility of "5-Bromo-4-methoxythiophene-3-carboxamide" in the synthesis of pharmaceuticals.

Development of Polymer Materials

"5-Bromo-4-methoxythiophene-3-carboxamide" and its derivatives are also pivotal in the field of materials science, particularly in the synthesis of novel polymer materials. For example, the post-polymerization functionalization approach has been used to create highly water-soluble, well-defined regioregular head-to-tail glycopolythiophenes (Xue, Luo, & Liu, 2007). These polymers have potential applications in biotechnology and materials science, demonstrating the compound's utility beyond mere chemical synthesis to the creation of advanced materials with specific functional properties.

Photostabilization of Polymers

Additionally, derivatives of "5-Bromo-4-methoxythiophene-3-carboxamide" have been investigated for their utility in enhancing the photostability of polymers. Specifically, new thiophene derivatives have shown effectiveness as photostabilizers for rigid poly(vinyl chloride), suggesting that "5-Bromo-4-methoxythiophene-3-carboxamide" can contribute to the development of materials with improved durability against UV radiation (Balakit et al., 2015).

properties

IUPAC Name

5-bromo-4-methoxythiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBKDDRFEYVPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384814
Record name 5-bromo-4-methoxythiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175201-53-3
Record name 5-bromo-4-methoxythiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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